(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one
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Overview
Description
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a phenylhydrazono group at the 1st position, and a chromen-2-one core structure
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through a process of binding at active sites, leading to changes in the target’s function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-chromen-2-one and 2-phenylhydrazine.
Condensation Reaction: The key step involves the condensation of 6-bromo-2H-chromen-2-one with 2-phenylhydrazine under acidic or basic conditions to form the hydrazone derivative.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-dimethyl-5,5’-bis((E)-1-(2-phenylhydrazono)ethyl)-2,2’-bithiazole
- 4,5-dimethyl-2-((3-((E)-1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-1H-imidazole
Uniqueness
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is unique due to the presence of the bromine atom at the 6th position and the chromen-2-one core structure. These features distinguish it from other similar compounds and may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11(19-20-14-5-3-2-4-6-14)15-10-12-9-13(18)7-8-16(12)22-17(15)21/h2-10,20H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOOUNDEUZZOU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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